molecular formula C22H20BrClN4O3 B15031451 7-(4-bromobenzyl)-8-(4-chloro-3,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(4-bromobenzyl)-8-(4-chloro-3,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15031451
M. Wt: 503.8 g/mol
InChI Key: JGIGQIQJJFKCFR-UHFFFAOYSA-N
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Description

7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the bromophenyl and chlorodimethylphenoxy groups: These groups are typically introduced through nucleophilic substitution reactions, using reagents such as bromobenzyl chloride and chlorodimethylphenol.

    Final assembly: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as caffeine and theobromine.

    Caffeine: A stimulant found in coffee and tea, known for its effects on the central nervous system.

    Theobromine: Found in chocolate, with similar but milder effects compared to caffeine.

Uniqueness

What sets 7-[(4-BROMOPHENYL)METHYL]-8-(4-CHLORO-3,5-DIMETHYLPHENOXY)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20BrClN4O3

Molecular Weight

503.8 g/mol

IUPAC Name

7-[(4-bromophenyl)methyl]-8-(4-chloro-3,5-dimethylphenoxy)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H20BrClN4O3/c1-12-9-16(10-13(2)17(12)24)31-21-25-19-18(20(29)27(4)22(30)26(19)3)28(21)11-14-5-7-15(23)8-6-14/h5-10H,11H2,1-4H3

InChI Key

JGIGQIQJJFKCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC3=C(N2CC4=CC=C(C=C4)Br)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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